molecular formula C11H13BrO3S B124566 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone CAS No. 189955-79-1

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

Cat. No. B124566
M. Wt: 305.19 g/mol
InChI Key: XYJYOXRPGNOGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone” is a chemical compound with the molecular formula C11H13BrO3S and a molecular weight of 305.19 . The thioether unit and the phenyl ring adopt an essentially planar conformation . This compound is a key intermediate for the preparation of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone .


Synthesis Analysis

The synthesis of this compound involves a reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .


Molecular Structure Analysis

In the crystal structure of this compound, molecules are linked by C—H⋯O hydrogen bonds, extending in zigzag chains along the b axis. A weak intramolecular C—H⋯Br hydrogen bond is also observed, which forms an S(6) ring motif .


Chemical Reactions Analysis

This compound can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 305.19 and a molecular formula of C11H13BrO3S .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, such as the work done by Gomaa and Ali (2020), explores the reactivity of specific scaffolds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones for generating diverse heterocycles. This indicates a potential application of the subject compound in the synthesis of novel heterocyclic structures, given its unique bromo and methylsulfonyl functional groups, which could participate in various organic transformations (Gomaa & Ali, 2020).

Environmental Toxicology

Studies on environmental toxicology, like the investigation by Koch and Sures (2018) into 2,4,6-tribromophenol, outline the environmental impact and toxicological profile of brominated compounds. While the specific toxicity of "2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone" is not detailed, similar research underscores the importance of understanding the environmental fate and hazards of brominated organic compounds (Koch & Sures, 2018).

Organic Synthesis and Applications

The practical synthesis of intermediates for pharmaceuticals, such as the synthesis of 2-Fluoro-4-bromobiphenyl by Qiu et al. (2009), demonstrates the relevance of brominated compounds in developing key intermediates for drug manufacturing. This aligns with the potential use of "2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone" in synthesizing intermediates for medicinal chemistry applications (Qiu, Gu, Zhang, & Xu, 2009).

Bioactive Compound Synthesis

The synthesis and biological evaluation of sulforaphane and its derivatives, as explored by Kim and Park (2016), highlight the significance of sulfur-containing compounds in developing chemopreventive agents. Given the methylsulfonyl group in the target compound, it may find applications in designing bioactive molecules with potential health benefits (Kim & Park, 2016).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The title compound is a key intermediate for the preparation of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone, which is used as a UV initiator . This suggests potential applications in the field of photopolymerization or other areas where UV initiators are used.

properties

IUPAC Name

2-bromo-2-methyl-1-(4-methylsulfonylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3S/c1-11(2,12)10(13)8-4-6-9(7-5-8)16(3,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJYOXRPGNOGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

CAS RN

189955-79-1
Record name 2-Bromo-1-[4-(methanesulfonyl)phenyl]-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.